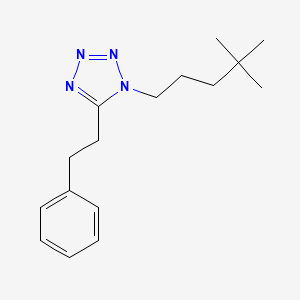![molecular formula C15H20N6OS B7431711 Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7431711.png)
Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of protein kinases, the modulation of neurotransmitter receptors, and the regulation of gene expression.
Biochemical and Physiological Effects:
Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease research, it has been shown to reduce amyloid-beta aggregation and improve cognitive function. In Parkinson's disease research, it has been shown to protect dopaminergic neurons and improve motor function.
Avantages Et Limitations Des Expériences En Laboratoire
Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone has several advantages for lab experiments. It is a potent and selective inhibitor of various enzymes and receptors, making it a useful tool for studying their functions. However, it also has some limitations, including its low solubility and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone research. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Additionally, its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases, could be explored.
Méthodes De Synthèse
Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone can be synthesized using a multi-step process. The first step involves the synthesis of 6-chloro-2,5,6-trimethylpyrimidin-4-amine, which is then reacted with 1,4-diazepane-2,5-dione to form the intermediate compound. The final step involves the reaction of the intermediate compound with thiosemicarbazide to yield Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone.
Applications De Recherche Scientifique
Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone has been shown to reduce amyloid-beta aggregation and improve cognitive function. In Parkinson's disease research, Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone has been shown to protect dopaminergic neurons and improve motor function.
Propriétés
IUPAC Name |
thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6OS/c1-10-11(2)17-12(3)18-14(10)20-5-4-6-21(8-7-20)15(22)13-9-16-19-23-13/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPKLQKDLSECTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCCN(CC2)C(=O)C3=CN=NS3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopropyl-N-[2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]ethyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7431645.png)
![5-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyrimidine](/img/structure/B7431651.png)

![2,5-Dimethyl-7-[2-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7431679.png)
![N-[1-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]furan-3-carboxamide](/img/structure/B7431695.png)
![1-[(4aS,7aS)-6-(1,2-thiazole-3-carbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone](/img/structure/B7431703.png)
![5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid](/img/structure/B7431719.png)
![N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine](/img/structure/B7431720.png)
![3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one](/img/structure/B7431728.png)
![N-[1-(5-chloro-6-oxo-1H-pyridazin-3-yl)-5-methylpyrrolidin-3-yl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7431735.png)
![2-N-[1-(3,5-dichlorophenyl)-2-(4-fluorophenyl)ethyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7431746.png)
![2-[Benzyl-(4,6-diamino-1,3,5-triazin-2-yl)amino]-1-[3-(difluoromethoxy)phenyl]ethanol](/img/structure/B7431750.png)